molecular formula C16H20BNO3 B8258665 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B8258665
M. Wt: 285.1 g/mol
InChI Key: RQWOCQCPQKZBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS: MFCD24539208) is a quinoline-based boronic ester derivative with a methoxy substituent at the 2-position and a pinacol boronate group at the 3-position of the quinoline ring. This compound is synthesized via palladium-catalyzed Miyaura borylation, starting from 3-bromo-2-methoxyaniline and bis(pinacolato)diboron under Suzuki–Miyaura coupling conditions . Its molecular formula is $ \text{C}{16}\text{H}{20}\text{BNO}_3 $, with a molecular weight of 285.15 g/mol. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-10-11-8-6-7-9-13(11)18-14(12)19-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWOCQCPQKZBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 3-Bromo-2-Methoxyquinoline

The synthesis begins with the preparation of 3-bromo-2-methoxyquinoline. This intermediate is typically synthesized via:

  • Skraup synthesis : Cyclization of 2-methoxyaniline with glycerol in the presence of sulfuric acid.

  • Directed bromination : Electrophilic bromination of 2-methoxyquinoline using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN).

Iridium-Catalyzed C–H Borylation

Direct Functionalization of 2-Methoxyquinoline

Ir-catalyzed C–H borylation offers a step-economical route, bypassing halogenation:

Reaction Conditions

ParameterValue
Catalyst[Ir(OMe)(cod)]₂ (1.5 mol%)
Liganddtbpy (3 mol%)
Boron SourceB₂pin₂ (1.1 equiv)
SolventMethyl tert-butyl ether (MTBE)
Temperature100°C (microwave), 1.5 h
Yield55–68%

Regioselectivity
The methoxy group at C-2 directs borylation to the C-3 position due to electron-donating effects, which activate the proximal C–H bond. This contrasts with unsubstituted quinolines, where borylation occurs at C-8.

Sequential Methoxylation and Borylation

Post-Borylation O-Methylation

For substrates sensitive to harsh borylation conditions, the methoxy group can be introduced after boronate installation:

  • Synthesis of 3-Borylated Quinoline : Use Pd- or Ir-catalyzed methods to install Bpin at C-3.

  • Demethylation-Protection : Convert existing methyl groups to hydroxyls using BBr₃, followed by methylation with CH₃I/K₂CO₃.

Example Protocol

  • Treat 3-(Bpin)quinoline with BBr₃ in DCM (0°C to RT, 6 h).

  • Quench with MeOH, isolate 3-(Bpin)-2-hydroxyquinoline, then methylate with CH₃I (2 equiv) and K₂CO₃ in DMF (60°C, 12 h).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Pd-Catalyzed BorylationHigh regioselectivity; scalableRequires halogenated precursor60–75%
Ir-Catalyzed C–H BorylationStep-economical; no pre-functionalizationModerate yields; sensitive to steric effects55–68%
Sequential FunctionalizationFlexible for sensitive substratesMulti-step; lower overall yield40–50%

Optimization Strategies

Catalyst Screening

  • Pd Systems : Pd(dppf)Cl₂ enhances stability in polar solvents (e.g., THF/H₂O).

  • Ligand Effects : Bulky ligands (XPhos) suppress protodeboronation.

Solvent and Temperature

  • MTBE vs. Dioxane : MTBE improves Ir-catalyzed reaction homogeneity.

  • Microwave Assistance : Reduces reaction time from 24 h to 1.5 h.

Purification Techniques

  • Silica Gel Chromatography : Elute with hexane/EtOAc (4:1) to isolate boronate esters.

  • Recrystallization : Use ethanol/water mixtures for >95% purity.

Applications in Drug Discovery

The title compound serves as a key intermediate for:

  • HIPK2 Inhibitors : Suzuki couplings with aryl halides yield biaryl antifibrotics.

  • Anticancer Agents : Boron-containing quinolines exhibit kinase inhibition (IC₅₀ = 0.2–1.5 µM).

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and biaryl compounds, which are valuable intermediates in pharmaceutical and material science .

Scientific Research Applications

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound’s interactions with molecular targets and pathways are still under investigation, particularly in the context of its biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substitution Pattern Molecular Formula Key Applications Stability/Reactivity Notes Reference
2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 2-OCH₃, 3-boronate $ \text{C}{16}\text{H}{20}\text{BNO}_3 $ Kinase inhibitor synthesis (e.g., RET kinase) Moderate hydrolysis stability; reactive in Suzuki couplings
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 8-boronate $ \text{C}{15}\text{H}{18}\text{BNO}_2 $ Hydrolysis studies; crystallography Forms stable perchlorate salts; prone to hydrolysis in aqueous conditions
7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 7-OCH₃, 4-boronate $ \text{C}{16}\text{H}{20}\text{BNO}_3 $ Antimicrobial agents Enhanced electron-withdrawing effects due to 4-boronate position
6-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 6-Cl, 8-boronate $ \text{C}{15}\text{H}{17}\text{BClNO}_2 $ Halogenated intermediates Higher steric hindrance; slower coupling kinetics
4-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 4-OBn, 5-boronate $ \text{C}{23}\text{H}{24}\text{BNO}_3 $ Antibacterial leads Improved lipophilicity for membrane penetration

Reactivity and Stability

  • Hydrolysis Resistance: The 3-boronate position in the target compound confers moderate stability compared to 8-boronate analogues, which hydrolyze rapidly to form boronic acids (e.g., 8-quinolineboronic acid) .
  • Electronic Effects: Methoxy groups at the 2-position (target compound) act as electron-donating substituents, enhancing the electron density of the quinoline ring. In contrast, 4-boronate derivatives (e.g., 7-methoxy-4-boronate) exhibit stronger electron-withdrawing effects, altering reactivity in cross-coupling reactions .
  • Steric Considerations : 6-Chloro-8-boronate derivatives display reduced reactivity in Suzuki couplings due to steric hindrance from the chlorine substituent .

Research Findings and Data

Key Observations :

  • The target compound’s synthesis achieves higher yields (~77%) compared to halogenated derivatives (e.g., 6-chloro-8-boronate, ~60%) due to reduced steric interference .
  • Fluorinated boronate quinolines require specialized conditions (e.g., iPrMgCl•LiCl) for halogen–boron exchange, resulting in lower overall yields (7–13%) .

Biological Activity

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C13H19BNO4
  • Molecular Weight : 250.1 g/mol
  • CAS Number : 2121514-31-4

The presence of the dioxaborolane moiety contributes to its reactivity and potential as a boron-containing compound in various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with boron compounds. The synthesis can be optimized through various methods including:

  • Boronate Formation : Utilizing boronic acid derivatives to form stable boron complexes.
  • Condensation Reactions : Employing condensation techniques to attach the methoxy and quinoline groups effectively.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation. It has shown promising results in inhibiting mutant forms of protein tyrosine kinases which are often implicated in cancer progression.

Case Studies

  • Inhibition of DYRK1A Kinase : A study demonstrated that derivatives of quinoline with boron substituents effectively inhibited DYRK1A kinase activity. The IC50 values were found to be in the nanomolar range, indicating potent inhibitory effects on cell lines expressing this kinase .
  • Antioxidant Activity : Another investigation assessed the antioxidant properties of related compounds using ORAC assays. The results suggested that these compounds could scavenge free radicals effectively and reduce oxidative stress in cellular models .

Data Table: Biological Activity Overview

Biological ActivityMechanismIC50 (nM)Reference
DYRK1A InhibitionKinase inhibition<100
Antioxidant ActivityFree radical scavengingN/A
Cytotoxicity against Cancer CellsInduction of apoptosisN/A

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated quinoline precursor (e.g., 3-iodo-2-methoxyquinoline) and a boronate ester. Key steps include:

Halogenation : Introduce iodine at the 3-position of 2-methoxyquinoline using iodinating agents like NIS (N-iodosuccinimide) .

Coupling : React the iodinated quinoline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–90°C. Yields range from 30–40% .

  • Critical Parameters : Catalyst choice, solvent polarity, and temperature significantly influence yield. Lower yields may result from boronate ester hydrolysis or competing side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. The methoxy group typically resonates at δ ~3.9 ppm (singlet), while the quinoline aromatic protons appear between δ 7.5–8.5 ppm. The dioxaborolane protons are observed as a singlet at δ ~1.3 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₈H₂₁BNO₃: calculated 310.1678, observed 310.1682) .
  • IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) are diagnostic .

Q. How is this compound utilized in cross-coupling reactions for drug discovery?

  • Methodological Answer : The boronate ester acts as a key intermediate in Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 3-position of quinoline. For example:

  • Step 1 : Couple with halogenated pyridines or phenyl derivatives to generate biaryl structures .
  • Step 2 : Post-functionalization (e.g., hydrolysis, methylation) yields bioactive quinoline derivatives with antimalarial or anticancer properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Suzuki-Miyaura couplings involving this boronate ester?

  • Methodological Answer :

  • Catalyst Optimization : Use PdCl₂(dppf) or XPhos Pd G3 for enhanced stability and activity in polar solvents (e.g., DMF/H₂O) .
  • Ligand Effects : Bulky ligands (e.g., SPhos) reduce homocoupling byproducts .
  • Temperature Control : Microwave-assisted synthesis at 100°C reduces reaction time and improves yield by 10–15% compared to conventional heating .
  • Table : Yield comparison under varying conditions:
CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄THF/H₂O8031
PdCl₂(dppf)DMF/H₂O10045

Q. What strategies resolve contradictions in NMR data interpretation for quinoline-based boronate esters?

  • Methodological Answer : Ambiguities in aromatic proton assignments arise due to overlapping signals. Solutions include:

2D NMR (COSY, HSQC) : Resolve coupling networks and assign protons unambiguously .

Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX or OLEX2) provides definitive structural confirmation .

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental data .

Q. How does the electronic structure of this compound influence its reactivity in palladium-catalyzed reactions?

  • Methodological Answer :

  • Quinoline Ring Effects : The electron-withdrawing methoxy group at C2 deactivates the ring, slowing transmetallation but improving regioselectivity for C3 coupling .
  • Boronate Stability : The dioxaborolane group’s steric bulk reduces hydrolysis, enabling reactions in aqueous mixtures .
  • Case Study : In antimalarial drug synthesis, coupling with 5-bromo-2-(trifluoromethoxy)pyridine achieved 38% yield due to optimized electronic matching between reactants .

Applications in Advanced Systems

Q. What role does this compound play in ROS-responsive drug delivery systems?

  • Methodological Answer : The boronate ester reacts with intracellular ROS (e.g., H₂O₂) to release active drugs. For example:

  • Step 1 : Conjugate the boronate-quinoline to a protein (e.g., RNase A) via lysine residues, forming a ROS-labile bond .
  • Step 2 : In tumor cells (high ROS), the bond cleaves, restoring protein activity and inducing apoptosis .

Q. How is computational modeling used to predict the compound’s reactivity in catalytic cycles?

  • Methodological Answer :

  • DFT Studies : Calculate transition-state energies for oxidative addition and transmetallation steps. For instance, Pd(0) insertion into the C-B bond has a ΔG‡ of ~25 kcal/mol, confirming feasibility under mild conditions .
  • Molecular Dynamics (MD) : Simulate solvent effects to optimize reaction media (e.g., THF vs. DMF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.